(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine
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Overview
Description
Preparation Methods
The synthetic routes for (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine typically involve the formation of the thieno[2,3-f][1,4]oxazepin ring system followed by the introduction of the propyl group at the 3-position. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(3S,5E)-3-propyl-3,4-dihydrothieno[2,3-f][1,4]oxazepin-5(2H)-imine can be compared with other similar compounds, such as:
Thieno[2,3-f][1,4]oxazepin derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Alkyl aryl ethers: These compounds have similar functional groups but may have different ring systems or substituents.
Imidolactams and thiophenes: These compounds have related structures and may exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(3S)-3-propyl-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine |
InChI |
InChI=1S/C10H14N2OS/c1-2-3-7-6-13-8-4-5-14-9(8)10(11)12-7/h4-5,7H,2-3,6H2,1H3,(H2,11,12)/t7-/m0/s1 |
InChI Key |
JIIBOYBTIWHZFJ-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H]1COC2=C(C(=N1)N)SC=C2 |
Canonical SMILES |
CCCC1COC2=C(C(=N1)N)SC=C2 |
Origin of Product |
United States |
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